molecular formula C18H12ClN3O2S B2645860 (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide CAS No. 1321718-15-3

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide

Cat. No. B2645860
CAS RN: 1321718-15-3
M. Wt: 369.82
InChI Key: QPSWGDDNEKFULC-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide, also known as CTFA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, leading to its anti-inflammatory properties. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation, leading to its anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to induce apoptosis, or programmed cell death, in various cancer cell lines. Moreover, this compound has been shown to decrease the expression of various genes involved in cell proliferation and angiogenesis, leading to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize, and its anti-inflammatory, anti-tumor, and anti-cancer properties make it a potential candidate for the development of new drugs. However, this compound has some limitations. It is not very soluble in water, making it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide. One possible direction is the development of new drugs based on the structure of this compound. Another direction is the study of the mechanism of action of this compound, which could lead to the discovery of new signaling pathways and enzymes involved in various physiological processes. Moreover, the study of this compound could lead to the development of new diagnostic tools for various diseases. Overall, this compound has great potential for scientific research and could lead to significant advances in various fields.

Synthesis Methods

The synthesis of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide involves the reaction of 4-chlorobenzylamine with 2-bromoacetylthiazole to obtain the intermediate compound, which is then reacted with furan-2-carbaldehyde and cyanide to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been shown to inhibit the growth of various bacterial and fungal strains. Moreover, this compound has been found to possess analgesic and anti-convulsant properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

(Z)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-14-5-3-12(4-6-14)8-16-11-21-18(25-16)22-17(23)13(10-20)9-15-2-1-7-24-15/h1-7,9,11H,8H2,(H,21,22,23)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSWGDDNEKFULC-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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